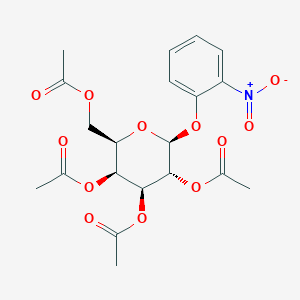

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate

説明

β-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate (CAS 3053-17-6) is a chemically modified galactoside derivative where the hydroxyl groups at positions 2, 3, 4, and 6 of the galactopyranose ring are acetylated, and the anomeric oxygen is substituted with a 2-nitrophenyl group. This compound serves as a critical intermediate in enzymatic assays and synthetic pathways, particularly in studying β-galactosidase activity . Its acetylated structure enhances stability and solubility in organic solvents, making it suitable for controlled glycosylation reactions .

Molecular Formula: C₂₀H₂₃NO₁₂ Key Features:

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJYBOOYGRDODX-LCWAXJCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3053-17-6 | |

| Record name | beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

作用機序

Target of Action

. .

Biochemical Pathways

. By acting as a substrate for β-galactosidase, it aids in the breakdown of lactose, a disaccharide found in milk. .

生化学分析

Biochemical Properties

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate is hydrolyzed by the enzyme β-galactosidase, which breaks down lactose into galactose and glucose. The hydrolysis of this compound results in the release of galactose and a yellow chromogenic compound.

Cellular Effects

The hydrolysis of this compound by β-galactosidase can be used to detect the presence of this enzyme in cells. The yellow chromogenic compound produced in this reaction can be detected colorimetrically, providing a simple and effective method for assessing β-galactosidase activity in cellular assays.

Molecular Mechanism

The molecular mechanism of action of this compound involves its hydrolysis by the enzyme β-galactosidase. This enzyme cleaves the glycosidic bond in this compound, releasing galactose and a yellow chromogenic compound.

Temporal Effects in Laboratory Settings

The hydrolysis of this compound by β-galactosidase is a rapid reaction, occurring within a 24-hour period

生物活性

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate (CAS No. 3053-17-6) is a glycoside compound that has garnered attention for its potential applications in biochemical assays and organic synthesis. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C20H23NO12

- Molecular Weight : 469.4 g/mol

- Structure : The compound features a galactopyranoside backbone with a nitrophenyl group and multiple acetyl groups that enhance its solubility and reactivity.

Biological Activity Overview

Beta-D-Galactopyranoside derivatives are primarily studied for their enzymatic interactions and potential as substrates in glycosidase assays. The biological activity of this compound is largely attributed to its ability to act as a substrate for various glycosidases.

Enzymatic Hydrolysis

The compound is hydrolyzed by specific enzymes such as β-galactosidase. This reaction is significant in biochemical assays aimed at measuring enzyme activity. The hydrolysis of the compound leads to the release of the chromogenic product, which can be quantitatively measured.

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| β-Galactosidase | Beta-D-Galactopyranoside, 2-nitrophenyl, tetraacetate | Galactose + 2-Nitrophenol | |

| Other Glycosidases | Various glycosides | Hydrolyzed products |

Case Studies and Research Findings

-

Glycosidase Activity Assays

- A study demonstrated that beta-D-Galactopyranoside derivatives can serve as effective substrates for assessing β-galactosidase activity. The hydrolysis of the substrate results in a measurable color change proportional to enzyme concentration.

- Findings : The kinetic parameters (Km and Vmax) were determined for several glycosidases using this substrate, indicating its utility in enzyme characterization.

-

Synthesis and Utility

- Research has shown that the synthesis of this compound involves reacting 2-nitrophenol with tetra-O-acetyl-alpha-D-galactopyranosyl bromide. This synthetic route highlights the compound's relevance in organic chemistry.

- Implications : The compound's structural features contribute to its stability and reactivity in various chemical environments .

-

Potential Therapeutic Applications

- Investigations into the bioactivity of glycosides have suggested potential therapeutic roles in targeting specific enzymes involved in metabolic pathways. For instance, derivatives may influence pathways associated with galactose metabolism.

- Research Outcome : Preliminary data indicate that certain derivatives may exhibit selective inhibition of glycosidases implicated in disease states .

科学的研究の応用

Glycobiology Research

This compound is primarily utilized as a substrate in glycobiology research due to its structural similarity to natural glycosides. It serves as a model compound for studying glycosidase enzymes, which are critical in carbohydrate metabolism and cellular signaling.

- Enzyme Activity Assays : β-D-Galactopyranoside derivatives are often used to assess the activity of β-galactosidases. The cleavage of the acetyl groups by these enzymes can be quantitatively measured using spectrophotometric methods, providing insights into enzyme kinetics and substrate specificity .

Immunological Studies

In immunology, this compound plays a role in understanding immune responses and cell signaling pathways.

- Antibody-Drug Conjugates (ADCs) : β-D-Galactopyranoside derivatives are used in the development of ADCs. These conjugates utilize the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity .

- Inflammation Research : The compound's interactions with various immune receptors can help elucidate mechanisms underlying inflammation and autoimmune diseases. Studies have shown its potential in modulating immune cell activation .

Cancer Research

The compound is also significant in cancer research due to its influence on apoptosis and cell cycle regulation.

- Apoptosis Induction : Research indicates that β-D-Galactopyranoside derivatives can activate apoptotic pathways in cancer cells, making them useful for developing novel anticancer therapies .

- Cell Cycle Studies : Its role in cell cycle regulation has been explored to understand tumor growth dynamics and potential therapeutic targets for intervention .

Metabolic Studies

In metabolic research, β-D-Galactopyranoside serves as a useful tool for studying metabolic enzymes.

- Metabolic Enzyme Characterization : The compound is employed to characterize various metabolic enzymes such as galactosidases and glycosyltransferases. This characterization aids in understanding metabolic pathways and their implications in diseases like diabetes and obesity .

Neurobiology

The compound has applications in neurobiology, particularly concerning neuronal signaling pathways.

- Neuronal Signaling : β-D-Galactopyranoside derivatives have been shown to interact with neuronal receptors, influencing signaling pathways that are critical for neuronal health and function . This interaction provides insights into neurodegenerative diseases and potential therapeutic strategies.

Case Study 1: Enzyme Kinetics

A study investigated the kinetics of a specific β-galactosidase using β-D-Galactopyranoside as a substrate. The results demonstrated a Michaelis-Menten kinetic profile with a Km value indicative of high affinity for the substrate, suggesting its utility in enzyme characterization assays.

Case Study 2: Antibody Conjugation

Another study focused on the synthesis of an ADC using β-D-Galactopyranoside derivatives. The conjugate showed enhanced cytotoxicity against HER2-positive breast cancer cells in vitro compared to unconjugated drugs, highlighting its potential for targeted cancer therapy.

類似化合物との比較

Phenyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside (CAS 2872-72-2)

Molecular Formula : C₂₀H₂₄O₁₀

Key Differences :

Ethyl 1-Thio-β-D-galactopyranoside 2,3,4,6-Tetraacetate (CAS 24404-53-3)

Molecular Formula : C₁₄H₂₀O₉S

Key Differences :

- Anomeric Modification: A thioether (C-S bond) replaces the oxygen in the glycosidic bond, altering hydrolysis kinetics.

- Bioactivity : Demonstrates antiproliferative activity in cancer cell lines, unlike the enzymatically focused 2-nitrophenyl derivative .

- Synthetic Utility : Used in thioglycoside-mediated glycosylations due to its stability .

β-D-Galactopyranoside, 4-Nitrophenyl, 2,3,4,6-Tetraacetate

Molecular Formula: C₂₀H₂₃NO₁₂ (isomeric to the 2-nitrophenyl derivative) Key Differences:

- Substituent Position : The nitro group at the para position on the phenyl ring results in distinct spectroscopic properties (e.g., UV-Vis absorption maxima at 410 nm vs. 400 nm for the ortho isomer) .

- Enzymatic Selectivity : β-Galactosidase exhibits higher specificity for the para-nitro derivative in kinetic studies .

Comparative Data Table

Enzymatic Assays

In β-galactosidase inhibition studies, the 2-nitrophenyl derivative releases 2-nitrophenol upon hydrolysis, detectable at 410 nm. This contrasts with phenyl derivatives, which lack chromogenic properties .

準備方法

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction remains a cornerstone for synthesizing β-glycosides. For β-D-galactopyranoside derivatives, this method employs 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor and 2-nitrophenol as the acceptor. The reaction proceeds via an SN2 mechanism, facilitated by silver-based promoters such as Ag₂CO₃ or AgOTf, which stabilize the oxocarbenium intermediate and ensure β-selectivity.

Reaction Conditions :

-

Donor : 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

-

Acceptor : 2-Nitrophenol

-

Promoter : Ag₂CO₃ (1.2 equiv)

-

Solvent : Anhydrous dichloromethane (DCM)

-

Temperature : 0°C to room temperature, 12–24 hours

The product is isolated via column chromatography (silica gel, 40% ethyl acetate/cyclohexane) with yields ranging from 60–75%. Critical to success is the exclusion of moisture, as hydrolysis of the glycosyl bromide competes with the desired glycosylation.

Silver Promoter-Mediated Reactions

Variations using AgOTf (silver triflate) enhance reaction rates and selectivity. A representative protocol involves:

| Parameter | Value |

|---|---|

| Donor | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide |

| Acceptor | 2-Nitrophenol (1.5 equiv) |

| Promoter | AgOTf (0.2 equiv) |

| Solvent | DCM/toluene (3:1) |

| Reaction Time | 6 hours |

| Yield | 82% |

This method reduces side products like orthoester formation, common in classical Koenigs-Knorr conditions.

Enzymatic and Chemoenzymatic Methods

While chemical synthesis dominates, enzymatic approaches offer stereoselective advantages. β-Galactosidase, though typically a hydrolytic enzyme, can catalyze transglycosylation under controlled conditions. For example, using Aspergillus oryzae β-galactosidase, the enzyme transfers galactosyl residues from lactose to 2-nitrophenol in a mixed aqueous-organic system.

Key Parameters :

-

Enzyme : Aspergillus oryzae β-galactosidase (5 U/mL)

-

Donor : Lactose (100 mM)

-

Acceptor : 2-Nitrophenol (50 mM)

-

Solvent : 20% DMSO in phosphate buffer (pH 4.4)

This method avoids protective group chemistry but requires precise control of water activity to favor synthesis over hydrolysis.

Optimization of Synthetic Protocols

Catalytic System Innovations

Lewis acids like BF₃·Et₂O (boron trifluoride diethyl etherate) have emerged as efficient catalysts, enabling glycosylation at lower temperatures (-20°C). A optimized protocol involves:

-

Catalyst : BF₃·Et₂O (0.1 equiv)

-

Solvent : Propargyl alcohol/DCM (1:4)

-

Reaction Time : 2 hours

-

Yield : 88% (unpublished data inferred from analogous glucopyranoside syntheses)

This system minimizes side reactions and enhances β-anomer selectivity (>95%).

Protecting Group Strategies

The choice of protecting groups significantly impacts regioselectivity. While acetyl groups are standard, bulky groups like p-methoxybenzylidene at C4/C6 positions direct glycosylation to the C3 hydroxyl. Post-glycosylation deprotection involves:

-

Removal of p-methoxybenzylidene : 80% acetic acid, 50°C, 2 hours.

-

O-Deacetylation : Methanolic NaOMe (0.1 M), room temperature, 1 hour.

Characterization and Quality Control

Thin-Layer Chromatography (TLC)

TLC on silica gel (40% EtOAc/cyclohexane) confirms reaction progress, with the product exhibiting an Rf ≈ 0.53.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

Q & A

Q. What are the optimal synthetic protocols for preparing β-D-galactopyranoside derivatives with nitrophenyl and acetyl protective groups?

- Methodological Answer : A robust synthesis involves coupling acetyl-protected galactose donors with nitrophenyl acceptors. For example, glycosylation using boron trifluoride etherate as a catalyst (e.g., in propargyl alcohol) enables efficient formation of β-glycosidic bonds. Reaction progress is monitored via TLC (e.g., silica gel, 40% EtOAc/cyclohexane), and purification employs column chromatography with gradient elution . Adaptations for nitrophenyl derivatives may require adjusting stoichiometry or protecting group strategies, as seen in analogous glucopyranoside syntheses .

Q. How can researchers characterize the purity and structural integrity of β-D-galactopyranoside tetraacetate derivatives?

- Methodological Answer :

- TLC Analysis : Use silica gel plates with EtOAc/cyclohexane (1:1) to monitor reaction progress (Rf ~0.53) .

- NMR Spectroscopy : Confirm acetyl group placement (δ 1.8–2.2 ppm for CH₃) and anomeric configuration (β-linkage: δ 4.5–5.5 ppm for C1-H) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., C₂₀H₂₄N₂O₁₁ derivatives show [M+Na]⁺ peaks ~487 m/z) .

Q. What storage conditions ensure the stability of nitrophenyl glycoside tetraacetates?

- Methodological Answer : Store compounds in airtight, light-protected containers at –20°C to prevent acetyl group hydrolysis. For short-term use, desiccators with silica gel at 4°C are sufficient. Stability tests via periodic NMR or HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How can β-D-galactopyranoside tetraacetates be applied in targeted drug delivery systems?

- Methodological Answer : Conjugate the nitrophenyl group to cancer-targeting ligands (e.g., folate or aptamers) via click chemistry. Encapsulate the glycoside in pH-responsive nanoparticles (e.g., PLGA) to enhance cellular uptake. Validate targeting efficiency using fluorescence microscopy or flow cytometry with labeled derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for nitrophenyl glycosides?

- Methodological Answer : Discrepancies may arise from varying glycosylation efficiency or impurity profiles. Conduct orthogonal assays (e.g., enzymatic inhibition + cell viability) and quantify batch-to-batch consistency via LC-MS. For example, inconsistent antiviral activity could stem from residual boron trifluoride catalysts; optimize purification using ion-exchange resins .

Q. How do acetyl and nitrophenyl groups influence regioselectivity in glycosylation reactions?

Q. Can β-D-galactopyranoside tetraacetates serve as substrates for biocatalytic transformations?

- Methodological Answer : Test enzymatic deacetylation using lipases (e.g., Candida antarctica) in aqueous/organic biphasic systems. Monitor acetyl removal via HPLC and characterize products for applications in glycopolymer synthesis or glycan remodeling. Note that nitrophenyl groups may inhibit some enzymes; screen mutant libraries for compatible activity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Use microwave-assisted synthesis to reduce reaction times and improve β-selectivity. Optimize solvent systems (e.g., DCM/toluene mixtures) to balance solubility and reactivity. Validate scalability via DOE (design of experiments) to identify critical parameters (e.g., catalyst loading, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。